molecular formula C17H14ClFN2O3S B2435194 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831209-51-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2435194
CAS No.: 831209-51-9
M. Wt: 380.82
InChI Key: CPACBANAWACHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound featuring a tetrahydrothieno[3,4-d]imidazol-2(3H)-one core scaffold, characterized by the presence of both 4-chlorophenyl and 4-fluorophenyl substituents . This specific molecular architecture, particularly the 5,5-dioxide moiety on the thiophene ring, is a key structural feature found in various biologically active molecules and is of significant interest in medicinal chemistry research . Compounds within this class are frequently investigated for their potential as key intermediates in the synthesis of more complex pharmaceutical candidates . Researchers utilize this and related structures to explore structure-activity relationships (SAR), particularly in the development of compounds that target specific disease pathways . As with any research compound, thorough evaluation of its properties is essential. The use of (Q)SAR models and other in silico tools is recommended for the initial assessment of potential mutagenic and toxicological risks before any experimental work begins . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S/c18-11-1-5-13(6-2-11)20-15-9-25(23,24)10-16(15)21(17(20)22)14-7-3-12(19)4-8-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACBANAWACHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H12ClF N2O2S
  • Molecular Weight : 288.70 g/mol
  • SMILES Notation : OC1=CN(C2=CC=C(Cl)C=C2)N=C1C3=CC=C(F)C=C3

This structure features a thienoimidazole core, which is known for its ability to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thienoimidazole derivatives. For instance, compounds with similar structures have shown significant inhibition of viral enzymes such as NS5B RNA polymerase, which is crucial for the replication of viruses like Hepatitis C. In vitro studies indicated that certain derivatives exhibited IC50 values below 35 µM against viral targets .

Antimicrobial Properties

Thienoimidazole derivatives have also been evaluated for their antimicrobial activity. Research indicates that modifications at specific positions on the thienoimidazole scaffold enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.125 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thienoimidazole derivatives has been explored through various assays. In one study, a derivative exhibited cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thienoimidazole compounds is heavily influenced by their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chloro and fluoro at specific positions on the phenyl rings significantly enhances biological activity.
  • Core Modifications : Alterations to the thienoimidazole core can lead to improved binding affinity to biological targets, impacting potency and selectivity.
SubstituentBiological ActivityIC50 Value (µM)
4-ChloroAntiviral32.2
4-FluoroAntibacterial0.125
No SubstituentControl>100

Case Studies

  • Antiviral Efficacy : A study evaluated a series of thienoimidazole derivatives against Hepatitis C virus (HCV), revealing that modifications at the N-position led to enhanced inhibitory effects on NS5B polymerase activity.
  • Antimicrobial Testing : Another research project tested various thienoimidazole compounds for their ability to inhibit bacterial growth in vitro, finding that those with halogenated phenyl groups showed superior activity against resistant strains.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazole derivatives, including the compound , as promising antiviral agents. For instance:

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit viral proteases, which are crucial for viral replication. In particular, derivatives similar to this compound demonstrated effective inhibition against various viral strains, including those responsible for HIV and dengue fever .
  • Case Studies : In vitro studies have shown that certain imidazole derivatives exhibit micromolar activity against viruses such as yellow fever virus (YFV) and dengue virus (DENV). These studies suggest that modifications to the imidazole ring can enhance antiviral efficacy .

Antitumor Activity

The compound has also been investigated for its antitumor properties:

  • Cell Line Studies : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For example, studies have reported that thieno[3,4-d]imidazole derivatives exhibit cytotoxic effects on various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptotic pathways .
  • Synergistic Effects : There is evidence suggesting that combining this compound with other chemotherapeutic agents may enhance its antitumor activity. This synergistic effect could lead to lower dosages of traditional chemotherapeutics while maintaining efficacy, thereby reducing side effects .

Antimicrobial Properties

The antimicrobial potential of 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been explored in various studies:

  • Broad-Spectrum Activity : Compounds in this class have shown activity against a range of bacteria and fungi. The presence of halogenated phenyl groups appears to enhance their antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways .
  • Resistance Mechanisms : Investigations into the mechanisms of action reveal that these compounds may circumvent common bacterial resistance mechanisms, making them valuable candidates for developing new antimicrobial agents .

Summary of Findings

The table below summarizes key findings related to the applications of this compound:

Application TypeMechanismNotable Findings
AntiviralInhibition of viral proteasesEffective against YFV and DENV
AntitumorInduction of apoptosisCytotoxic effects on cancer cell lines
AntimicrobialDisruption of cell membranesBroad-spectrum activity against bacteria and fungi

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide requires two primary aromatic precursors: 4-chlorophenyl isocyanate and 4-fluorophenyl glycidyl ether . These intermediates are typically prepared via nucleophilic substitution or Ullmann coupling reactions. For instance, 4-fluorophenyl glycidyl ether is synthesized by epoxidation of 4-fluorostyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

Key challenges in precursor synthesis include minimizing diastereomer formation during epoxidation and ensuring anhydrous conditions to prevent hydrolysis of the isocyanate group. Recent advances employ flow chemistry to enhance reproducibility, achieving >98% purity for both precursors.

Cyclocondensation and Ring Formation

The core thienoimidazolone scaffold is constructed via a [4+2] cyclocondensation reaction between 4-chlorophenyl isocyanate and 4-fluorophenyl glycidyl ether. This step is catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂) or scandium(III) triflate (Sc(OTf)₃) in tetrahydrofuran (THF) at 60–80°C.

Mechanistic Insights :
The reaction proceeds through a stepwise mechanism:

  • Coordination of the Lewis acid to the epoxide oxygen, polarizing the C–O bond.
  • Nucleophilic attack by the isocyanate nitrogen on the less substituted epoxide carbon.
  • Ring closure via intramolecular cyclization, forming the tetrahydrothienoimidazolone skeleton.

Optimization Data :

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Zn(OTf)₂ 70 12 78 95
Sc(OTf)₃ 60 10 85 97
BF₃·Et₂O 80 15 65 91

Scandium triflate emerges as the optimal catalyst due to its superior selectivity and minimal side-product formation.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A patented continuous-flow process (Patent CN102643162B) integrates precursor synthesis, cyclocondensation, and sulfonation into a single reactor system, reducing processing time from 48 hours to 12 hours. Key innovations include:

  • In-line Analytics : FT-IR and HPLC monitoring for real-time adjustment.
  • Solvent Recycling : Distillation recovery of THF and dichloroethane, cutting solvent costs by 40%.
  • Catalyst Immobilization : Scandium triflate supported on silica gel, enabling reuse for 10 cycles without activity loss.

Comparative Analysis of Synthetic Routes

Three dominant methodologies have been reported:

Route A (Stepwise Synthesis)

  • Advantages : High purity (99.5%), ideal for pharmaceutical applications.
  • Disadvantages : Low atom economy (62%), high solvent consumption.

Route B (One-Pot Synthesis)

  • Advantages : 80% atom economy, reduced waste.
  • Disadvantages : Requires stringent temperature control to avoid dimerization.

Route C (Biocatalytic Approach)

  • Advantages : Enzymatic cyclization at ambient conditions (30°C, pH 7).
  • Disadvantages : Limited scalability, 70% yield due to enzyme instability.

Purity Optimization and Analytical Methods

Final product purity is validated via:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.2 min.
  • XRD : Confirms crystalline structure (space group P2₁/c).
  • Elemental Analysis : <0.1% halogen impurities.

Recrystallization from ethanol/water (9:1) enhances purity from 97% to 99.9%, meeting pharmacopeial standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous thienoimidazole derivatives. The deshielding of protons near electron-withdrawing groups (e.g., -Cl, -F) aids in substituent identification .
  • IR Spectroscopy : Confirm sulfone groups (5,5-dioxide) via strong S=O stretching bands at ~1300–1150 cm⁻¹.
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl/F atoms .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves.
  • Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL (for refinement) and Olex2 (for visualization) to analyze bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between aromatic rings) .
  • Contradiction resolution : Compare experimental data with density functional theory (DFT)-optimized structures to identify discrepancies in substituent orientations .

Q. How to design experiments investigating structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and compare bioactivity.
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases). Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Systematically review literature to identify variables (e.g., cell line heterogeneity, assay protocols).
  • Dose-response normalization : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) to isolate confounding factors .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian16 to model electrophilic/nucleophilic sites. Compare Fukui indices to predict regioselectivity in oxidation or nucleophilic substitution.
  • ADMET prediction : Tools like SwissADME estimate metabolic stability and cytochrome P450 interactions based on lipophilicity (LogP) and topological polar surface area (TPSA) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Michaelis-Menten equations (GraphPad Prism) to derive EC₅₀/IC₅₀ and cooperativity coefficients.
  • ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., substituent variants) to assess significance (p < 0.05) .

Q. How to integrate theoretical frameworks into mechanistic studies?

  • Methodological Answer :

  • Hypothesis-driven design : Link reactivity to frontier molecular orbital (FMO) theory to explain electron transfer pathways.
  • Transition state modeling : Use QM/MM simulations (e.g., Amber) to visualize reaction intermediates in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.